1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene
Description
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with:
- Fluorine atoms at positions 1 and 2,
- A difluoromethoxy group (-OCF₂F) at position 3,
- A nitro group (-NO₂) at position 2.
This compound belongs to a class of nitroaromatics with applications in agrochemical and pharmaceutical intermediates. The presence of fluorine atoms and the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it valuable in synthetic chemistry .
Properties
IUPAC Name |
3-(difluoromethoxy)-1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDLBDDNEVIJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene typically involves the following steps:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring is achieved through nitration. This process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2). The reaction conditions often require a catalyst and controlled temperature to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration, fluorination, and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1,2-Difluoro-3-difluoromethoxy-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene is explored as a precursor for the development of pharmaceuticals with improved pharmacokinetic properties. The presence of the nitro group can enhance interactions with biological targets, potentially leading to new therapeutic agents.
Research indicates that this compound may exhibit antimicrobial and anticancer properties. The fluorinated structure contributes to enhanced lipophilicity, facilitating cellular uptake and bioavailability.
Table 1: Antimicrobial Activity of this compound
| Compound Name | Minimum Inhibitory Concentration (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | 6.25 - 12.5 | Aspergillus spp., E. coli |
Material Science
The compound is utilized in the production of advanced materials due to its unique thermal stability and resistance to degradation. Its application in developing coatings and polymers can lead to innovations in material performance.
Case Study 1: Anticancer Research
A study investigated the cytotoxic effects of various fluorinated compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, the compound demonstrated lower minimum inhibitory concentrations against resistant bacterial strains compared to non-fluorinated analogs. This highlights its potential application in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atoms and difluoromethoxy group contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities but differ in substituent types, positions, or functional groups:
Physicochemical Properties
- Lipophilicity: The difluoromethoxy group increases logP (octanol-water partition coefficient) compared to methoxy analogues, enhancing membrane permeability .
- Thermal Stability: Fluorine atoms at positions 1 and 2 improve thermal stability relative to non-fluorinated nitrobenzenes, as seen in similar compounds like 3,4-difluoronitrobenzene .
Key Research Findings
- Synthetic Challenges : The instability of reduced diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) limits stepwise synthesis, necessitating in-situ reactions .
- Regioselectivity : Fluorine atoms at positions 1 and 2 sterically hinder electrophilic substitution at position 5, favoring reactivity at position 6 in derivatives .
Biological Activity
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene (CAS No. 206546-18-1) is an organic compound characterized by its unique molecular structure, which includes fluorine and nitro substituents on a benzene ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and other scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₃F₄NO₃. Its structure features:
- Fluorine atoms : Two fluorine atoms are positioned at the 1 and 2 positions of the benzene ring.
- Difluoromethoxy group : A difluoromethoxy (-OCHF₂) group is attached at the 3 position.
- Nitro group : A nitro (-NO₂) group is located at the 4 position.
This combination of functional groups imparts distinct chemical properties that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, such as DNA and proteins, leading to potential therapeutic effects. The presence of fluorine enhances the compound's stability and bioavailability, allowing it to penetrate biological membranes effectively .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar nitro and fluorine substituents have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The precise mechanisms often involve the generation of reactive oxygen species (ROS) or interference with cell signaling pathways.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic methodologies for 1,2-difluoro-3-difluoromethoxy-4-nitrobenzene?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For fluorinated nitrobenzene derivatives, nitration of fluorinated precursors (e.g., difluoromethoxybenzene) under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) is common. Fluorination can be achieved using agents like KF or CsF in polar aprotic solvents (DMF, DMSO) under inert atmospheres . Key Considerations :
- Monitor regioselectivity during nitration; steric and electronic effects from fluorine substituents may alter reaction pathways.
- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical due to potential byproducts.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .
- Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers for incineration or chemical neutralization .
- Emergency Measures : For skin contact, rinse with copious water (15+ minutes) and apply 2% sodium bicarbonate solution for acid neutralization .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer : While direct data for this compound is limited, analogs suggest:
- Molecular Weight : ~242.09 g/mol (calculated).
- Solubility : Likely low in water; soluble in DCM, DMSO, or THF .
- Stability : Nitro groups may decompose under prolonged UV exposure; store in amber vials at –20°C .
Q. How can researchers verify the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for purity assessment .
- Spectroscopy :
- ¹⁹F NMR : Expect distinct signals for aromatic fluorine (-110 to -130 ppm) and difluoromethoxy groups (-80 to -90 ppm) .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-F stretch) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group deactivates the benzene ring, reducing electrophilic substitution but enabling nucleophilic aromatic substitution (SNAr) under basic conditions. For example, fluorine atoms may be displaced by nucleophiles (e.g., amines, thiols) in DMF at 80–100°C . Experimental Design :
- Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reaction rate and side reactions.
- Track intermediates via LC-MS to identify competing pathways .
Q. What challenges arise in characterizing fluorine-rich aromatic systems using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Aromatic protons may exhibit complex splitting due to coupling with adjacent fluorine atoms. Use high-field instruments (≥400 MHz) and deuterated DMSO for resolution .
- ¹⁹F NMR : Overlapping signals from multiple fluorine environments require decoupling techniques or 2D NMR (e.g., COSY, HSQC) .
- X-ray Crystallography : Fluorine’s low electron density complicates structure elucidation; employ synchrotron sources for high-resolution data .
Q. How does the compound’s stability vary under hydrolytic or thermal conditions?
- Methodological Answer :
- Hydrolysis : The difluoromethoxy group (OCF₂) is susceptible to hydrolysis in acidic media (pH < 3), forming phenolic byproducts. Monitor via pH-controlled stability studies .
- Thermal Stability : Use TGA-DSC to assess decomposition above 150°C. Nitro groups may exothermically decompose, requiring inert atmospheres for high-temperature reactions .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. Trace moisture or oxygen can deactivate fluorination agents .
- Spectroscopic Variations : Cross-validate using multiple techniques (e.g., ¹H NMR, ¹⁹F NMR, HRMS) and reference internal standards (e.g., CFCl₃ for ¹⁹F NMR calibration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
